



# A Comprehensive Guide to the Structure of Sialyllacto-N-neohexaose II

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Compound of Interest		
Compound Name:	Sialyllacto-N-neohexaose II	
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**Sialyllacto-N-neohexaose II** is a complex acidic oligosaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a sialylated derivative of the core Lacto-N-neohexaose structure, it plays a significant role in various biological processes, including immune modulation and pathogen inhibition. This technical guide provides an in-depth analysis of its molecular architecture, the experimental protocols used for its characterization, and a visualization of its constituent components.

# **Molecular Structure and Composition**

**Sialyllacto-N-neohexaose II** is a heptasaccharide, meaning it is composed of seven sugar units. Its structure is based on the branched hexasaccharide, Lacto-N-neohexaose (LNnH), with the addition of a single N-acetylneuraminic acid (Neu5Ac) residue, which is a type of sialic acid.

Core Structure: Lacto-N-neohexaose (LNnH)

The foundation of the molecule is Lacto-N-neohexaose, a branched oligosaccharide. It consists of a lactose ( $Gal\beta1$ -4Glc) unit at its reducing end. This core is elongated by two N-acetyllactosamine (LacNAc) units ( $Gal\beta1$ -4GlcNAc). The defining feature of the "neo" structure is the  $\beta1$ -4 linkage within the LacNAc units. In LNnH, these two LacNAc branches are attached to the 3' and 6' positions of the galactose residue of the lactose core.

The systematic name for the Lacto-N-neohexaose core is: Gal $\beta$ 1-4GlcNAc $\beta$ 1-3(Gal $\beta$ 1-4GlcNAc $\beta$ 1-6)Gal $\beta$ 1-4Glc.



Sialylation and Isomerism: The "Sialyl" and "II" Designation

The prefix "Sialyl" indicates the presence of one N-acetylneuraminic acid (Neu5Ac) molecule. This acidic sugar is typically attached to one of the terminal galactose residues of the LNnH core.

The designation "II" signifies a specific isomer. Isomerism in sialylated oligosaccharides arises from two main factors:

- Linkage Position: The sialic acid can be attached to the terminal galactose via an  $\alpha$ 2-3 or an  $\alpha$ 2-6 glycosidic bond.
- Branch Attachment: The sialic acid can be located on either the LacNAc chain linked to the 3-position or the 6-position of the core galactose.

While the precise structure of the "II" isomer is not universally defined in the literature without a specific context from a research paper, the nomenclature generally distinguishes between these structural variations. For instance, in the related sialyl-lacto-N-fucopentaose (S-LNFP) family, the isomers S-LNFP I and S-LNFP II are differentiated by Neu5Ac( $\alpha$ 2-6) and Neu5Ac( $\alpha$ 2-3) linkages, respectively[1].

Based on the symmetrical nature of the two branches of the LNnH core, the primary isomers of monosialylated LNnH would be the  $\alpha$ 2-3 and  $\alpha$ 2-6 linked forms to a terminal galactose.

## **Physicochemical Data**

Quantitative data for the precise "**Sialyllacto-N-neohexaose II**" isomer is not readily available. However, data for the constituent parts and related molecules are presented below for reference.



Property	Molecule	Value	Source
Molecular Formula	Lacto-N-neohexaose (Core)	C40H68N2O31	[2]
Molecular Weight	Lacto-N-neohexaose (Core)	1072.96 g/mol	[2]
Molecular Formula	Monosialyllacto-N- neohexaose	C51H85N3O39	
Molecular Weight	Monosialyllacto-N- neohexaose	1364.22 g/mol	

# **Structural Determination Methodologies**

The elucidation of the complex structure of sialylated oligosaccharides like **Sialyllacto-N-neohexaose II** requires a combination of sophisticated analytical techniques.

## 3.1. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for HMO analysis, providing information on molecular weight, monosaccharide composition, sequence, and branching patterns.

- Protocol: Tandem Mass Spectrometry (MS/MS) for Linkage Analysis
  - Sample Preparation: The HMO sample is enriched from its source (e.g., human milk)
    using techniques like solid-phase extraction with a graphitized carbon column to separate
    sialylated species.
  - Ionization: The sample is ionized using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
  - Precursor Ion Selection: The parent ion corresponding to the mass of Sialyllacto-N-neohexaose is selected in the first mass analyzer.
  - Fragmentation: The selected ion is fragmented using Collision-Induced Dissociation (CID)
     or other advanced methods like Helium Charge Transfer Dissociation (He-CTD)[3].



Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information. Specifically, certain diagnostic fragment ions can differentiate between sialic acid linkages. For example, in the analysis of sialyl-lacto-N-fucopentaose isomers, diagnostic ions at m/z 495.1797 and m/z 454.1570 are characteristic of Neu5Ac(α2-6) and Neu5Ac(α2-3) linkages, respectively[1]. He-CTD can produce crucial cross-ring cleavage fragments (e.g., 0,3An and 0,4An ions) that help differentiate α-2,3- versus α-2,6-linked sialic acid residues[3].

## 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed atomic-level structural information, including the anomeric configuration ( $\alpha$  or  $\beta$ ) and the precise linkage positions of the glycosidic bonds.

- Protocol: 2D Heteronuclear NMR (e.g., HSQC, HMBC)
  - Sample Preparation: The purified oligosaccharide is dissolved in a suitable solvent, typically deuterium oxide (D<sub>2</sub>O).
  - Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
    - 1D ¹H NMR: To observe the chemical shifts of proton signals, especially the anomeric protons which resonate in a distinct region.
    - 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.
    - 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.
    - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
    - 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkages between monosaccharide units.



 Data Analysis: The chemical shifts and coupling constants of the anomeric protons and carbons, along with the cross-peaks observed in the HMBC spectrum between the anomeric proton of one residue and a carbon of the adjacent residue, are used to definitively assign the glycosidic linkages.

## 3.3. Enzymatic Digestion

Treatment with specific exoglycosidases (enzymes that cleave terminal sugar residues) can help determine linkage and sequence.

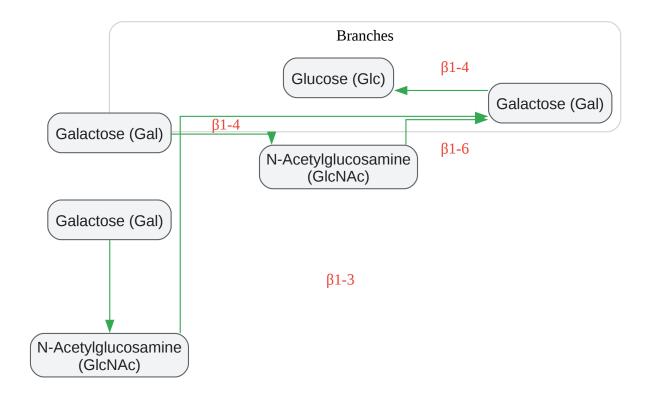
- Protocol: Sialidase Digestion
  - $\circ$  Incubation: The sample is incubated with a linkage-specific sialidase (e.g., an  $\alpha$ 2-3 specific sialidase).
  - Analysis: The reaction mixture is analyzed by MS or chromatography.
  - Interpretation: If the enzyme cleaves the sialic acid, it confirms the presence of that specific linkage (e.g., α2-3). The resulting change in molecular weight is monitored by mass spectrometry[4].

## **Visualizations**

Diagram of Lacto-N-neohexaose Core Structure

The following diagram illustrates the monosaccharide composition and branching pattern of the Lacto-N-neohexaose core structure.





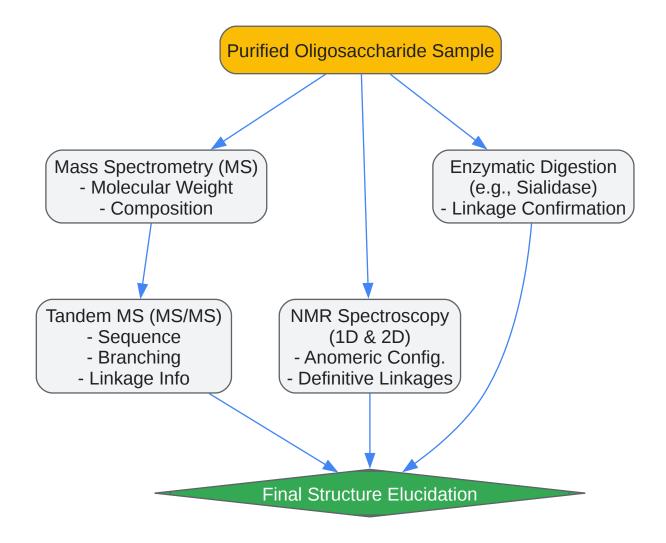
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Caption: Monosaccharide arrangement of the Lacto-N-neohexaose (LNnH) core.

Logical Flow of Structural Elucidation

This diagram outlines the workflow for determining the structure of a complex oligosaccharide like **Sialyllacto-N-neohexaose II**.





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Caption: Workflow for the structural characterization of sialylated oligosaccharides.

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